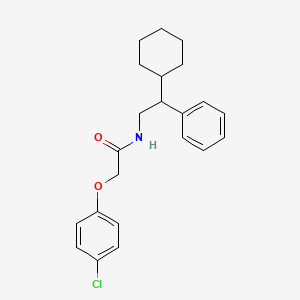
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide
説明
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s, but it was not until the early 2000s that it gained popularity as a designer drug. AH-7921 is a potent and selective agonist of the μ-opioid receptor, which is responsible for its analgesic effects.
作用機序
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide is a μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation leads to the release of endogenous opioids, such as endorphins, which are natural painkillers. The analgesic effect of N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide is due to its ability to block the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria. It can also cause respiratory depression, nausea, and constipation. N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide has a high potential for abuse and addiction, and its use can lead to overdose and death.
実験室実験の利点と制限
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide has several advantages for lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor and its role in pain management. However, its high potential for abuse and addiction makes it a risky substance to work with. Furthermore, the synthesis of N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide is a complex process that requires expertise in organic chemistry.
将来の方向性
Future research on N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide should focus on developing new opioid analgesics that are more effective and have fewer side effects than current treatments. Additionally, research should be conducted to better understand the mechanisms of opioid addiction and abuse and to develop new treatments for opioid use disorder. Finally, more research is needed to determine the long-term effects of opioid use on the brain and body.
科学的研究の応用
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide has been used in scientific research to study the μ-opioid receptor and its role in pain management. It has also been used to investigate the effects of opioids on the central nervous system and the potential for addiction and abuse. Additionally, N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide has been used to develop new opioid analgesics that are more effective and have fewer side effects than current treatments.
特性
IUPAC Name |
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-17-12-14-20(15-13-17)22(24)23-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRHNMSMUZCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327432.png)

![4-methoxy-1-methyl-2-(methylthio)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327460.png)
![2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327468.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3,5-triazin-2-amine](/img/structure/B4327474.png)
![6-methoxy-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B4327477.png)
![ethyl 3-{[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4327481.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4327483.png)
![2,3-bis[2-(2-nitrophenyl)vinyl]quinoxaline](/img/structure/B4327487.png)
![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)